molecular formula C17H12ClNO4 B11610506 N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide

N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide

Cat. No.: B11610506
M. Wt: 329.7 g/mol
InChI Key: CFSOGHGFMFPDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in inflammatory and cancer pathways, thereby modulating their activity . Further research is needed to fully elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H12ClNO4

Molecular Weight

329.7 g/mol

IUPAC Name

N-(6-chloro-2-oxochromen-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C17H12ClNO4/c1-22-13-5-2-10(3-6-13)16(20)19-14-9-11-8-12(18)4-7-15(11)23-17(14)21/h2-9H,1H3,(H,19,20)

InChI Key

CFSOGHGFMFPDHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=CC(=C3)Cl)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.